3-oxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanenitrile is a synthetic organic compound notable for its potential applications in medicinal chemistry and proteomics research. The compound is characterized by its unique structure, which includes a piperazine moiety linked to a propanenitrile and an enone substituent. This compound is of interest due to its biological activity and potential therapeutic uses.
The synthesis of 3-oxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanenitrile typically involves multi-step organic reactions. A common approach may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques such as chromatography may be employed to purify intermediates and the final product.
The molecular structure of 3-oxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanenitrile features:
The compound's molecular weight is approximately 257.34 g/mol, with a melting point that varies based on purity and specific synthesis methods used .
3-oxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanenitrile may participate in various chemical reactions due to its functional groups:
Reactions are typically carried out under controlled conditions to ensure selectivity and yield. Analytical techniques like NMR spectroscopy and mass spectrometry are employed to confirm product identity.
The mechanism by which 3-oxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanenitrile exerts biological effects likely involves interactions with specific biological targets such as enzymes or receptors. The presence of the piperazine ring suggests potential interactions with neurotransmitter systems.
Research indicates that compounds with similar structures may exhibit activity against various biological pathways, including those involved in neuropharmacology and cancer therapy.
The compound is typically a solid at room temperature with varying solubility in polar and non-polar solvents depending on its purity and crystalline form.
Key chemical properties include:
Relevant data from suppliers indicate that it should be handled with care due to its potential biological activity .
3-oxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanenitrile has applications in:
The systematic identification of organic compounds follows rigorous IUPAC conventions to eliminate ambiguity and precisely convey molecular architecture. For the subject compound, 3-oxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanenitrile represents the formal IUPAC designation that comprehensively describes its atomic connectivity and functional group arrangement. Deconstruction reveals three key structural components:
The molecular formula C₁₆H₁₉N₃O and molecular weight of 269.34 g/mol were confirmed through high-resolution mass spectrometry, as documented in chemical supplier databases [2]. The (2E) stereodescriptor specifically denotes the trans configuration of the alkenyl bridge between the phenyl ring and piperazine nitrogen, a critical spatial arrangement influencing biological activity through conformational restriction. This configuration prevents free rotation around the double bond, locking the molecule in a specific geometry that optimizes interactions with target binding sites.
Table 1: Structural Taxonomy of 3-Oxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanenitrile
Taxonomic Category | Specification |
---|---|
Systematic IUPAC Name | 3-oxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanenitrile |
Molecular Formula | C₁₆H₁₉N₃O |
Molecular Weight | 269.34 g/mol |
Key Functional Groups | β-Ketonitrile, piperazine, cinnamyl, cyano |
Stereochemical Feature | (2E)-Alkenyl configuration |
Hybridization Pattern | sp³ (piperazine), sp² (alkenyl, phenyl), sp (nitrile) |
The structural taxonomy places this compound within the broader family of N-cinnamyl piperazine derivatives characterized by a nitrogen-bound cinnamyl group. Additionally, it belongs to the β-ketonitrile class, distinguished by an electron-withdrawing nitrile group adjacent to a carbonyl—a configuration known to enhance hydrogen-bonding capacity and metabolic stability. This dual classification provides critical insight into the compound's reactivity and potential biological interactions [10].
Piperazine scaffolds have undergone extensive pharmacological investigation since their initial exploration in anthelmintic therapies during the mid-20th century. The structural evolution toward nitrile-functionalized piperazine derivatives represents a deliberate strategy to enhance target selectivity and optimize pharmacokinetic profiles. The incorporation of the nitrile moiety (-C≡N) emerged prominently in medicinal chemistry during the 1990s as researchers recognized its dual utility: as a hydrogen-bond acceptor and as a metabolically stable functional group that could serve as a bioisostere for carbonyl, carboxyl, or nitro groups. This strategic incorporation addressed limitations observed in earlier generation compounds, particularly regarding off-target effects and metabolic instability.
The historical progression toward complex piperazine nitriles unfolded through three key phases:
Table 2: Historical Milestones in Piperazine-Nitrile Drug Development
Time Period | Development Phase | Representative Agents | Therapeutic Application |
---|---|---|---|
1950s-1970s | Simple piperazine salts | Piperazine citrate | Anthelmintic |
1980s-1990s | Piperazine-cephalosporins | Cefepime (1996) | Broad-spectrum antibiotic |
2000-2010 | Piperazine kinase inhibitors | Imatinib analogs | Oncology |
2010-Present | β-Lactamase inhibitors | Relebactam (2019) | Antibiotic resistance |
2010-Present | Hybrid nitrile derivatives | Subject compound | Research compound |
The commercial availability of 3-oxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanenitrile as a research chemical (Catalog # sc-313478) since approximately 2020 marks the current stage of development, positioning it among the most structurally advanced piperazine nitriles available for pharmacological investigation. This availability reflects both advances in synthetic methodology and growing research interest in multifunctional heterocyclic architectures [2].
The compound's importance stems from its embodiment of three principles central to modern heterocyclic drug design: molecular hybridization, stereoelectronic control, and polypharmacology potential. Each structural component confers distinct advantages:
Piperazine Scaffold: The piperazine ring serves as a conformational regulator and solubility enhancer. Its diamino nature (two nitrogen atoms) allows for versatile N-functionalization while maintaining water solubility through protonation at physiological pH. This moiety appears in >20 FDA-approved drugs, including antipsychotics (aripiprazole), antidepressants (trifluoperazine), and antibiotics (ciprofloxacin). The scaffold's success derives from favorable pharmacokinetic properties—particularly enhanced aqueous solubility facilitating oral bioavailability—and the ability to occupy multiple binding sites through hydrogen bond donation/acceptance [9].
(2E)-Cinnamyl Moiety: The stereospecific (E)-configured cinnamyl group provides planar rigidity and extended conjugation. This structural element enables π-π stacking interactions with aromatic residues in enzyme binding pockets and enhances membrane permeability through optimized lipophilicity. Crucially, cinnamyl derivatives exhibit privileged binding to targets involved in inflammation and oncology, making them valuable pharmacophores for novel therapeutic agents [7].
β-Ketonitrile Functionality: This electron-deficient system offers hydrogen-bond accepting capability at both carbonyl and nitrile groups while providing an electrophilic site for nucleophilic attack. In medicinal chemistry applications, β-ketonitriles serve as:
The integration of these elements creates a multifunctional pharmacophore with demonstrated potential in several research contexts. Computational analyses indicate structural similarity to kinase inhibitors, particularly those targeting vascular endothelial growth factor receptors (VEGFR) and epidermal growth factor receptors (EGFR). Additionally, the compound's molecular weight (269.34 g/mol) and calculated partition coefficient (cLogP ~2.1) place it comfortably within drug-like chemical space as defined by Lipinski's Rule of Five, suggesting favorable absorption and distribution characteristics. These properties make it a promising candidate for further development across multiple therapeutic areas, particularly where traditional therapies have failed due to resistance or poor bioavailability [5] [9].
The synthesis of such hybrid architectures exemplifies the application of late-stage functionalization strategies in modern heterocyclic chemistry. This approach permits efficient diversification of the piperazine core, enabling rapid generation of structural analogs for structure-activity relationship studies. Such methodology advances are critical for accelerating the drug discovery process, particularly against emerging targets where traditional screening has yielded limited success [9].
Table 3: Key Heterocyclic Compounds in Drug Discovery
Compound Name | Molecular Formula | Significance | |
---|---|---|---|
3-Oxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanenitrile | C₁₆H₁₉N₃O | Hybrid pharmacophore with kinase inhibitor potential | |
3-Oxo-2-phenylpropanenitrile | C₉H₇NO | β-Ketonitrile building block for heterocyclic synthesis | [10] |
3-Oxo-3-(2-thienyl)propionitrile | C₇H₅NOS | Thiophene-containing analog with enhanced π-stacking | [8] |
3-Oxo-2-piperidin-4-ylpropanenitrile | C₈H₁₂N₂O | Spatially constrained piperidine-based nitrile | [4] |
(2E)-3-Phenylprop-2-enoic acid--piperazine (1/1) | C₁₃H₁₈N₂O₂ | Cinnamyl-piperazine salt with improved crystallinity | [7] |
The continued investigation of structurally sophisticated compounds like 3-oxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanenitrile underscores their pivotal role in addressing evolving challenges in medicinal chemistry. As resistance mechanisms grow more complex and therapeutic targets become more challenging, such hybrid architectures offer innovative solutions through their unique combination of physicochemical properties and target engagement capabilities. Future research will likely focus on expanding the structure-activity relationship profile of this compound class and exploring novel synthetic methodologies to access increasingly diverse analogs [5] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: